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Drug Characterization and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amdoxovir

CAS No.: 145514-04-1

Cat. No.: S518366

The table below summarizes the core characteristics of amdoxovir (also known as DAPD).

Property Description

Chemical Name (-)-B-D-2,6-diaminopurine dioxolane (DAPD) [1] [2]

Drug Class Nucleoside Reverse Transcriptase Inhibitor (NRTI) [1]

Active Dioxolane guanine (DXG) [1] [3]

Metabolite

Activation Intracellular deamination by adenosine deaminase to DXG, followed by

Pathway phosphorylation to active DXG-triphosphate (DXG-TP) [1] [3]

Primary DXG-TP competes with natural substrate dGTP for incorporation into viral DNA by
Mechanism HIV-1 reverse transcriptase, leading to chain termination [3] [4]

Amdoxovir's activation and mechanism can be visualized as a multi-step process:
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Amdoxovir activation pathway and antiviral mechanism

Antiviral Activity and Resistance Profile

Preclinical studies have defined the antiviral scope of amdexovir and its resistance patterns.

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.smolecule.com/products/s518366?utm_src=pdf-body-img
https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://www.smolecule.com/products/s518366?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Virus Strain /| Context Preclinical Finding Citation
Wild-type HIV-1 Active in vitro [1]

HBV Active in vitro in human hepatocytes [1]

HIV with M184V/I (lamivudine/emtricitabine Retains activity [1][2]
resistance)

HIV with Thymidine Analog Mutations Retains activity [1] [2]
(TAMs)

HIV with multi-NRTI resistance (69SS Retains activity [1]
insertion)

HIV with K65R mutation Reduced susceptibility (selected by [1] [2]

tenofovir, abacavir)

HIV with L74V mutation Reduced susceptibility (selected by [1][2]
didanosine)

Synergistic Combinations and Resistance Reversal

A key preclinical strategy involved combining amdexovir with host-targeted agents to enhance potency and

counter resistance.

Experimental Protocol: In Vitro Combination Studies

¢ Objective: Evaluate the effect of inosine monophosphate dehydrogenase (IMPDH) inhibitors on the
anti-HIV activity of amdoxovir/DXG [3].

e Compounds: Amdoxovir (DAPD) or DXG combined with Mycophenolic Acid (MPA) or Ribavirin
(RBV) [3].

e Cell Models: MT-2 cell line and phytohemagglutinin-activated peripheral blood mononuclear cells
(PBMCs) from healthy donors [3].

e Virus Strains: Wild-type HIV-1 (LAI strain) and recombinant viruses with defined resistance
mutations (K65R, L74V, Q151M) [3].
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e Antiviral Assay: HIV-1 p24 antigen production measured by ELISA in PBMCs; cell viability measured
by XTT-based method in MT-2 cells after 5 days of compound exposure [3].
¢ Key Findings: MPA and RBV decreased the ECso (50% effective concentration) of DXG by at least

10-fold against wild-type virus and completely reversed resistance in strains with K65R or L74V
mutations [3].

The rationale for this synergistic combination is that inhibiting IMPDH reduces intracellular dGTP levels.

This shifts the competitive balance in favor of the analogue, DXG-TP, during reverse transcription.
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Mechanism of synergy between amdoxovir and IMPDH inhibitors

Advanced Preclinical Development
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Research has explored phosphoramidate prodrug technology to improve the properties of nucleoside

analogues related to amdoxovir.

¢ Objective: Enhance intracellular delivery of the monophosphate form of C-6 modified dioxolane-
adenosine nucleosides, bypassing the rate-limiting initial phosphorylation step [5].

¢ Methodology: Synthesis of 5'-phosphoramidate prodrugs of dioxolane nucleosides and evaluation of
their anti-HIV and anti-HBV activity in human PBM cells and hepatoma cell lines [5].

e Key Outcome: The phosphoramidate prodrugs demonstrated dramatically improved antiviral potency
—up to 3,600-fold greater against HIV-1 and up to 300-fold greater against HBV compared to the
parent nucleosides, without a corresponding increase in cytotoxicity in most compounds [5]. This
highlights the potential of prodrug strategies to enhance the performance of dioxolane nucleosides.

Preclinical data successfully supported the transition of amdexovir into clinical trials. Phase I/I studies
demonstrated that amdoxevir was well-tolerated and showed significant antiviral activity in both treatment-

naive and some treatment-experienced HIV-1 infected patients [6] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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